molecular formula C7H7ClFNO2S B1422581 2-Chloro-4-fluoro-5-methylbenzenesulfonamide CAS No. 1208077-19-3

2-Chloro-4-fluoro-5-methylbenzenesulfonamide

Cat. No.: B1422581
CAS No.: 1208077-19-3
M. Wt: 223.65 g/mol
InChI Key: QTZFXXLSYQSELV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7ClFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with chlorine, fluorine, and methyl groups

Scientific Research Applications

2-Chloro-4-fluoro-5-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.

    Materials Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions, as it can act as a ligand for various biological targets.

    Industrial Applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety information for 2-Chloro-4-fluoro-5-methylbenzenesulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-methylbenzenesulfonamide typically involves the sulfonation of 2-Chloro-4-fluoro-5-methylbenzene. One common method includes the reaction of 2-Chloro-4-fluoro-5-methylbenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit the activity of certain enzymes by binding to their active sites. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-5-methylbenzenesulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.

    2-Chloro-4-fluoro-5-methylbenzenesulfonic acid: This compound has a sulfonic acid group instead of a sulfonamide group.

    2-Chloro-4-fluoro-5-methylbenzene: This is the parent compound without the sulfonamide group.

Uniqueness

2-Chloro-4-fluoro-5-methylbenzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The sulfonamide group also imparts specific properties, such as the ability to form hydrogen bonds, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-4-fluoro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-4-2-7(13(10,11)12)5(8)3-6(4)9/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZFXXLSYQSELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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